molecular formula C9H10N2 B14264413 2-Phenyl-2,3-dihydro-1H-imidazole CAS No. 151223-79-9

2-Phenyl-2,3-dihydro-1H-imidazole

Cat. No.: B14264413
CAS No.: 151223-79-9
M. Wt: 146.19 g/mol
InChI Key: JZPLYRGSTJZROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-2,3-dihydro-1H-imidazole is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms. This compound is part of the imidazole family, which is known for its diverse chemical and biological properties. Imidazoles are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3-dihydro-1H-imidazole can be achieved through several methods. One common approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde. Another method is the Wallach synthesis, which uses the reaction of an alpha-halo ketone with ammonia or an amine .

Industrial Production Methods

In industrial settings, the production of this compound often involves the dehydrogenation of imidazolines or the reaction of alpha-halo ketones with ammonia under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazoles and hydrogenated imidazole derivatives .

Scientific Research Applications

2-Phenyl-2,3-dihydro-1H-imidazole has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets. It can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved .

Properties

CAS No.

151223-79-9

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-phenyl-2,3-dihydro-1H-imidazole

InChI

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7,9-11H

InChI Key

JZPLYRGSTJZROC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.